2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.301 g/mol . It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nonane ring fused to a dione and an azaspiro moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 2-methylbenzylamine with a suitable cyclic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the spirocyclic structure . The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2-Azaspiro[4.4]nonane-1,3-dione: Lacks the 2-methylphenyl substituent, resulting in different chemical properties and reactivity.
Uniqueness
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of the 2-methylphenyl substituent, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
862608-56-8 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-12-6-2-3-7-13(12)11-17-14(18)10-16(15(17)19)8-4-5-9-16/h2-3,6-7H,4-5,8-11H2,1H3 |
InChI Key |
RIHIHXSFKVPGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
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